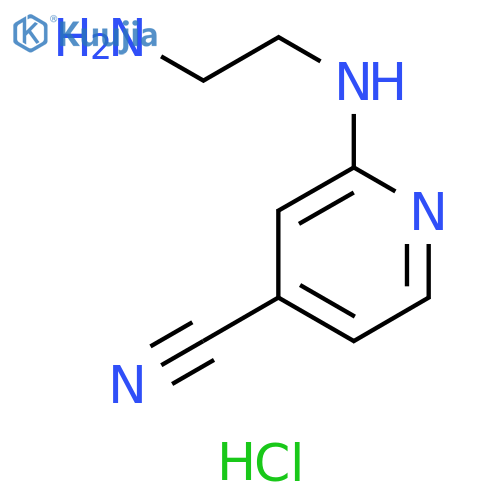Cas no 2155852-89-2 (2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride)

2155852-89-2 structure
商品名:2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride
2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride
- 2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride
-
- インチ: 1S/C8H10N4.ClH/c9-2-4-12-8-5-7(6-10)1-3-11-8;/h1,3,5H,2,4,9H2,(H,11,12);1H
- InChIKey: MIJCQGXFUOLLKO-UHFFFAOYSA-N
- ほほえんだ: N(C1N=CC=C(C#N)C=1)CCN.Cl
2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273023-50mg |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95.0% | 50mg |
$66.0 | 2023-10-02 | |
| Enamine | EN300-1273023-250mg |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95.0% | 250mg |
$142.0 | 2023-10-02 | |
| 1PlusChem | 1P01FJ8C-2.5g |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95% | 2.5g |
$960.00 | 2023-12-19 | |
| 1PlusChem | 1P01FJ8C-100mg |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95% | 100mg |
$178.00 | 2023-12-19 | |
| 1PlusChem | 1P01FJ8C-1g |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95% | 1g |
$521.00 | 2023-12-19 | |
| Enamine | EN300-1273023-2500mg |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95.0% | 2500mg |
$726.0 | 2023-10-02 | |
| A2B Chem LLC | AY03580-5g |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95% | 5g |
$1167.00 | 2024-04-20 | |
| Aaron | AR01FJGO-50mg |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95% | 50mg |
$116.00 | 2025-02-11 | |
| Enamine | EN300-1273023-10000mg |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95.0% | 10000mg |
$1593.0 | 2023-10-02 | |
| Enamine | EN300-1273023-0.25g |
2-[(2-aminoethyl)amino]pyridine-4-carbonitrile dihydrochloride |
2155852-89-2 | 95.0% | 0.25g |
$142.0 | 2025-02-21 |
2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
2155852-89-2 (2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
